Positional Selectivity in Rho-Kinase Inhibition: 6-Substitution Is Essential for Potency
The patent literature explicitly claims 6-substituted isoquinolin-1(2H)-ones, not the 5- or 7-substituted analogs, as inhibitors of Rho-kinase (ROCK) [1]. While quantitative IC50 values for the 6-aminomethyl derivative itself are not publicly disclosed, the structural selectivity of the patent filing demonstrates that the 6-position is a critical determinant for ROCK inhibitory activity. In contrast, 5-substituted isoquinolinones are predominantly explored for PARP-2 inhibition [2], indicating divergent target preferences based on substitution position. This positional selectivity is a key procurement criterion: researchers targeting ROCK should prioritize the 6-substituted scaffold.
| Evidence Dimension | Target preference by substitution position |
|---|---|
| Target Compound Data | 6-substituted isoquinolin-1(2H)-ones claimed as Rho-kinase inhibitors (US Patent 8,716,481) |
| Comparator Or Baseline | 5-substituted isoquinolin-1(2H)-ones patented for PARP-2 inhibition (J. Med. Chem. 2011, 54, 184–193) |
| Quantified Difference | Qualitative: 6-substitution associates with Rho-kinase activity; 5-substitution associates with PARP-2 activity |
| Conditions | Patent claims and published SAR studies |
Why This Matters
For target-based procurement, the 6-aminomethyl isomer is the appropriate choice for Rho-kinase-related projects; using the 5-aminomethyl isomer for such projects is unsupported by the patent literature.
- [1] Rossen, K.; et al. U.S. Patent 8,716,481, 2014. View Source
- [2] Stanger, C.; et al. J. Med. Chem. 2011, 54, 184–193. View Source
